An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Magnesium Lithospermate B
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Magnesium Lithospermate B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium lithospermate B (MLB) is a prominent water-soluble bioactive compound derived from the roots of Salvia miltiorrhiza Bunge (Danshen), a herb widely utilized in traditional Chinese medicine for treating cardiovascular and other diseases.[1][2] As a derivative of a caffeic acid tetramer, MLB has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-fibrotic properties.[2][3][4] This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and physicochemical properties of Magnesium lithospermate B. It further details its mechanisms of action through various signaling pathways and provides standardized experimental protocols for its study, aiming to serve as a vital resource for professionals in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
Magnesium lithospermate B is the magnesium salt of lithospermic acid B.[3] Structurally, it is a tetramer of caffeic acid, featuring a complex arrangement of phenylpropanoid units linked by ester and ether bonds. The central core consists of a dihydrobenzofuran ring system, which is characteristic of this class of compounds. The presence of multiple catechol moieties and carboxylic acid groups contributes to its potent antioxidant and metal-chelating capabilities.[5]
The molecular formula of Magnesium lithospermate B is C₃₆H₂₈MgO₁₆, with a molecular weight of approximately 740.90 g/mol .[6] The chelation of the magnesium ion with the carboxyl groups of lithospermic acid B is crucial for its stability, and the addition of magnesium salts during extraction can enhance yield by preventing degradation.[5]
Table 1: Physicochemical Properties of Magnesium Lithospermate B
| Property | Value | Reference |
|---|---|---|
| CAS Number | 122021-74-3 | [6] |
| Molecular Formula | C₃₆H₂₈MgO₁₆ | [6] |
| Molecular Weight | 740.90 g/mol | [6] |
| InChI Key | ANUBYMNVOPVATP-OAZHBLANSA-L | [5] |
| Source | Roots of Salvia miltiorrhiza Bge. | [6] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol |[6] |
Note: Detailed stereochemical information regarding specific chiral centers requires advanced structural elucidation studies such as X-ray crystallography, which are not widely available in the reviewed literature. The provided structure represents the most commonly accepted two-dimensional configuration.
Pharmacokinetics and Bioavailability
Despite its significant in vitro activity, Magnesium lithospermate B exhibits very low systemic bioavailability following oral administration in rats.[7] Pharmacokinetic studies have revealed non-linear kinetics between intravenous doses of 4 and 20 mg/kg. After a high oral dose of 100 mg/kg, the resulting plasma concentration was minimal.[7] This poor bioavailability is attributed to a combination of poor absorption, extensive first-pass metabolism, and wide distribution into tissues.[7]
Table 2: Pharmacokinetic Parameters of Lithospermic Acid B (after MLB IV administration in rats)
| Parameter | 4 mg/kg Dose | 20 mg/kg Dose | Reference |
|---|---|---|---|
| AUC (µg·min/mL) | 87.8 ± 10.9 | 1130 ± 329 | [7] |
| CL(tot) (mL/min/kg) | 55.52 ± 7.07 | 23.51 ± 5.98 | [7] |
| V(ss) (L/kg) | 7.60 ± 1.03 | 3.61 ± 1.16 | [7] |
AUC: Area under the concentration-time curve; CL(tot): Total body clearance; V(ss): Distribution volume at steady state.
Mechanism of Action and Key Signaling Pathways
MLB exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways. Its mechanisms are primarily linked to the reduction of oxidative stress and inflammation.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism of MLB's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[3] In various cell types, MLB has been shown to inhibit the phosphorylation and degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit.[5][8] This blockade downregulates the expression of numerous pro-inflammatory and fibrogenic genes, including matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule 1 (ICAM-1).[1][5][8]
Caption: MLB blocks inflammation by inhibiting IKK and p65/p50 nuclear translocation.
Modulation of the PI3K/Akt/FoxO1 Pathway
In the context of metabolic health, MLB has been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[4] This activation leads to the phosphorylation and subsequent nuclear exclusion of the Forkhead box protein O1 (FoxO1), a transcription factor that promotes the expression of genes involved in muscle degradation, such as Muscle Atrophy F-box (MAFbx) and Muscle RING Finger Protein 1 (MuRF-1).[4][5] By inhibiting FoxO1, MLB helps prevent muscle atrophy associated with conditions like high-fat diet-induced obesity.[4]
Caption: MLB prevents muscle atrophy by activating PI3K/Akt and inhibiting FoxO1.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in Magnesium lithospermate B research.
Extraction and Isolation of MLB from Salvia miltiorrhiza
This protocol is adapted from methods describing efficient, stability-conscious extraction.[5]
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Preparation : Obtain dried roots of Salvia miltiorrhiza. Grind the roots into a coarse powder.
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Extraction : Macerate 100 g of the powdered root material in 1 L of a 50% ethanol-water solution.
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Stabilization : Add 100 mg of magnesium chloride (MgCl₂) to the solvent mixture. This stabilizes the MLB molecule by chelating with free carboxyl groups, increasing yield.[5]
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Reflux : Heat the mixture under reflux for 2 hours. Allow it to cool to room temperature.
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Filtration : Filter the mixture through cheesecloth and then a paper filter to remove solid plant material.
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Concentration : Concentrate the filtrate under reduced pressure using a rotary evaporator until the ethanol is removed.
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Purification : The resulting aqueous concentrate can be further purified using column chromatography (e.g., with a macroporous resin column), followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>99%).[1][9]
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Identification : Confirm the identity and purity of the isolated MLB using analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]
In Vivo Model: Thioacetamide-Induced Hepatic Fibrosis
This protocol describes the induction of liver fibrosis in rats to test the anti-fibrotic effects of MLB.[2]
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Animal Model : Use male Sprague-Dawley rats (6 weeks old). Acclimate the animals for one week with free access to food and water.
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Fibrosis Induction : Induce hepatic fibrosis by intraperitoneal (IP) injection of thioacetamide (TAA) at a dose of 200 mg/kg body weight, administered twice a week for 8-12 weeks.
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Treatment Group : Administer MLB orally via gavage tube daily at a specified dose (e.g., 50 mg/kg) for the duration of the TAA injections.
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Control Groups : Include a vehicle control group (receiving only the vehicle for MLB) and a TAA-only group.
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Sample Collection : At the end of the treatment period, euthanize the animals. Collect blood via cardiac puncture for serum analysis (AST, ALT levels). Perfuse the liver with saline and collect tissue samples.
-
Analysis :
-
Histology : Fix liver tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess collagen deposition and fibrosis.
-
Gene Expression : Isolate RNA from frozen liver tissue and perform qRT-PCR to measure the mRNA expression of fibrotic markers like α-smooth muscle actin (α-SMA), TGF-β1, and collagen α1(I).[2]
-
Protein Expression : Perform Western blot analysis on liver tissue homogenates to quantify protein levels of key markers.
-
Caption: Experimental workflow for evaluating the anti-fibrotic effects of MLB in rats.
In Vitro Analysis: Western Blot for Signaling Proteins
This protocol provides a general workflow for assessing protein expression and phosphorylation status in cell or tissue lysates.[4]
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Protein Extraction : Homogenize cell pellets or tissue samples in a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
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Sample Preparation : Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
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Electrophoresis : Load the samples onto a sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and run at a constant voltage until the dye front reaches the bottom.
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Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Blocking : Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-Akt, Akt, GAPDH) overnight at 4°C with gentle agitation.
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Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
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Detection : After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
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Quantification : Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
Magnesium lithospermate B is a structurally complex natural product with significant therapeutic potential, primarily driven by its ability to counteract oxidative stress and inflammation. Its detailed chemical structure, centered around a caffeic acid tetramer chelated with magnesium, underpins its biological activity. While its low oral bioavailability presents a challenge for drug development, its potent modulation of key signaling pathways like NF-κB and PI3K/Akt continues to make it a subject of intense research. The standardized protocols and mechanistic diagrams provided in this guide offer a foundational resource for scientists aiming to further explore and harness the properties of this compelling molecule.
References
- 1. Anti-Wrinkle Effect of Magnesium Lithospermate B from Salvia miltiorrhiza BUNGE: Inhibition of MMPs via NF-kB Signaling | PLOS One [journals.plos.org]
- 2. Antifibrotic effects of magnesium lithospermate B on hepatic stellate cells and thioacetamide-induced cirrhotic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Magnesium lithospermate B? [synapse.patsnap.com]
- 4. Magnesium Lithospermate B Attenuates High-Fat Diet-Induced Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium lithospermate B | Benchchem [benchchem.com]
- 6. Magnesium Lithospermate B | CAS:122021-74-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. Extremely low bioavailability of magnesium lithospermate B, an active component from Salvia miltiorrhiza, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium lithospermate B enhances the potential of human-induced pluripotent stem cell-derived cardiomyocytes for myocardial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Effects of Lithospermate B Complexed with Mg2+ or Zn2+ on Metabolic Syndrome Induced in Rats Fed with High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
